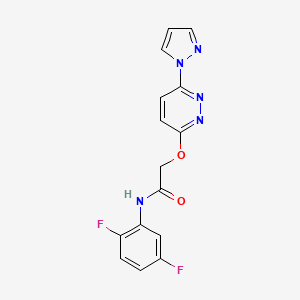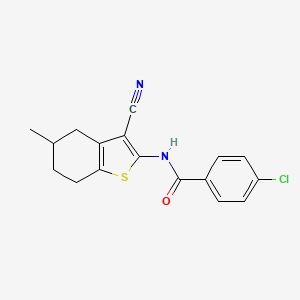
5-(4-Acetylpiperazin-1-yl)-2-(5-((o-tolyloxy)methyl)furan-2-yl)oxazole-4-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
5-(4-Acetylpiperazin-1-yl)-2-(5-((o-tolyloxy)methyl)furan-2-yl)oxazole-4-carbonitrile is a useful research compound. Its molecular formula is C22H22N4O4 and its molecular weight is 406.442. The purity is usually 95%.
BenchChem offers high-quality 5-(4-Acetylpiperazin-1-yl)-2-(5-((o-tolyloxy)methyl)furan-2-yl)oxazole-4-carbonitrile suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-(4-Acetylpiperazin-1-yl)-2-(5-((o-tolyloxy)methyl)furan-2-yl)oxazole-4-carbonitrile including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Biological Activity and Pharmacological Applications
ACE Inhibition : Some derivatives of 5-hydroxy indanone, structurally related to the queried compound, were synthesized and evaluated as angiotensin-converting enzyme (ACE) inhibitors. These compounds exhibited significant non-carboxylic acid ACE inhibition with minimal toxicity, suggesting potential in hypertension and cardiovascular disease treatment (Vulupala et al., 2018).
Antidepressant and Anti-anxiety Agents : Isoxazoline derivatives, sharing a furan moiety with the queried compound, were synthesized and evaluated for antidepressant and antianxiety activities. Compound 2e emerged as a potent antidepressant agent acting through monoamine oxidase (MAO) inhibition (Kumar, 2013).
HIV-1 Inhibition : Triazenopyrazole derivatives, including compounds with a carbonitrile group, were studied for their activity against HIV-1. One compound showed moderate activity, indicating potential for antiviral therapies (Larsen et al., 1999).
Chemical Applications and Synthesis
Energetic Materials : Derivatives containing oxadiazole and furazan rings were synthesized and characterized, showing potential as insensitive energetic materials. This implies the use of similar compounds in material science, particularly in developing explosives and propellants (Yu et al., 2017).
Corrosion Inhibition : Pyranopyrazole derivatives demonstrated effective corrosion inhibition for mild steel in acidic conditions. This suggests that similar compounds could be used in protecting metals against corrosion (Yadav et al., 2016).
Serotonin 5-HT3 Receptor Antagonists : Piperazin-1-yl-naphthyridine-carbonitrile derivatives were developed as serotonin 5-HT3 receptor antagonists, indicating potential applications in neuropsychiatric disorder treatments (Mahesh et al., 2004).
Antimicrobial Agents : Novel derivatives involving triazole and pyrazole carbonitrile showed promising antimicrobial properties. This indicates their potential use in developing new antibiotics or antiseptics (Al‐Azmi & Mahmoud, 2020).
Biodistribution Studies : A fluorescent probe based on similar structural compounds was developed for in vivo biodistribution studies, essential for drug development and therapeutic application (Rodríguez et al., 2017).
Tuberculostatic Activity : Piperazin-1-ylmethyl oxadiazole and triazole derivatives were tested for tuberculostatic activity, indicating potential applications in tuberculosis treatment (Foks et al., 2004).
properties
IUPAC Name |
5-(4-acetylpiperazin-1-yl)-2-[5-[(2-methylphenoxy)methyl]furan-2-yl]-1,3-oxazole-4-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N4O4/c1-15-5-3-4-6-19(15)28-14-17-7-8-20(29-17)21-24-18(13-23)22(30-21)26-11-9-25(10-12-26)16(2)27/h3-8H,9-12,14H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KQLNMMVEVGEXPQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1OCC2=CC=C(O2)C3=NC(=C(O3)N4CCN(CC4)C(=O)C)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N4O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(4-Acetylpiperazin-1-yl)-2-{5-[(2-methylphenoxy)methyl]furan-2-yl}-1,3-oxazole-4-carbonitrile | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(4-acetylphenyl)-2-[3-(2,5-dimethylphenyl)-6-oxopyridazin-1-yl]acetamide](/img/structure/B2647434.png)

![9-(2,5-dimethoxyphenyl)-1,7-dimethyl-3-(2-methylprop-2-enyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2647436.png)

![2-Chloro-N-[2-(2-oxopyridin-1-yl)-1-phenylethyl]acetamide](/img/structure/B2647439.png)

![6-ethyl 3-methyl 2-cinnamamido-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate](/img/structure/B2647445.png)
![Methyl 1-(1,7-dimethyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carbonyl)piperidine-4-carboxylate](/img/structure/B2647446.png)
![N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-4-ethoxy-3,5-dimethylbenzenesulfonamide](/img/structure/B2647447.png)

![4-{[1-{2-[(3,5-dimethoxyphenyl)amino]-2-oxoethyl}-2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl]methyl}-N-(2-furylmethyl)benzamide](/img/no-structure.png)


